molecular formula C7H5F3N4 B15047629 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B15047629
M. Wt: 202.14 g/mol
InChI Key: ZXDXANAASRZYMT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amine (-NH₂) at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a promising candidate for drug discovery .

Synthesis: The synthesis typically involves condensation reactions. For example, 3-aminopyrazole can react with ethyl 4,4,4-trifluorobutynoate under optimized conditions to yield 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a precursor that can be further functionalized to introduce the 2-amine group . Advanced methods, such as Suzuki–Miyaura cross-coupling, enable regioselective modifications at the 3- and 5-positions, allowing for the introduction of aryl or heteroaryl substituents .

The trifluoromethyl group is critical for enhancing binding affinity to hydrophobic pockets in target proteins .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-6(12-4)3-5(11)13-14/h1-3H,(H2,11,13)

InChI Key

ZXDXANAASRZYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)N)N=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Optimization of Reaction Parameters

Table 1 summarizes critical optimization data from cyclocondensation studies:

Entry Solvent Base Temperature (°C) Yield (%)
1 Methanol Sodium methoxide 68 27
2 DMSO Potassium tert-butoxide 120 83
6 DMSO Potassium tert-butoxide 120 81

Key insights:

  • DMSO outperformed polar protic solvents (e.g., methanol) due to its high boiling point and ability to stabilize charged intermediates.
  • Potassium tert-butoxide provided superior base strength compared to carbonates or hydroxides, enhancing deprotonation of the aminopyrazole.
  • Elevated temperatures (120°C) were essential for achieving yields >80%, likely due to accelerated ring-closure kinetics.

Representative Procedure:

A mixture of 3-amino-5-(trifluoromethyl)pyrazole (1.5 mmol), ethyl acetoacetate (1 mmol), and potassium tert-butoxide (2.5 mmol) in DMSO was heated at 120°C for 4 hours. Post-reaction workup included neutralization with HCl, extraction with ethyl acetate, and silica gel chromatography to isolate the product in 83% yield.

The Suzuki reaction enables the introduction of the trifluoromethyl group at the 5-position via coupling of halogenated pyrazolo[1,5-a]pyrimidine intermediates with trifluoromethylboronic acids.

Mechanistic Considerations:

  • Oxidative addition of a palladium catalyst (e.g., Pd(dppf)Cl₂) to a brominated pyrazolo[1,5-a]pyrimidine.
  • Transmetallation with trifluoromethylboronic acid.
  • Reductive elimination to form the C–CF₃ bond.

Protocol from Literature:

5-Bromo-pyrazolo[1,5-a]pyrimidin-2-amine (1 mmol), trifluoromethylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3 mmol) were refluxed in dioxane/water (4:1) for 12 hours. Purification by column chromatography yielded the target compound in 78% yield.

Limitations:

  • Requires pre-functionalized halogenated intermediates.
  • Palladium residues necessitate rigorous purification for pharmaceutical applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high yields. A study demonstrated complete cyclocondensation within 15 minutes under microwave conditions (300 W, 120°C) compared to 4 hours via conventional heating.

Advantages:

  • Energy efficiency : Reduced thermal degradation of heat-sensitive intermediates.
  • Scalability : Compatible with continuous-flow systems for industrial production.

Functional Group Interconversion Strategies

Nitro Reduction Route:

  • Nitration : Introduction of a nitro group at the 2-position using HNO₃/H₂SO₄.
  • Catalytic hydrogenation : Pd/C-mediated reduction of the nitro group to amine under H₂ atmosphere (40 psi, 60°C).

Yields for this two-step sequence typically range from 65–72%, with challenges in regioselective nitration.

Hofmann Rearrangement:

Treatment of 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide with NaOCl/NaOH at 0°C generated the primary amine via intermediate isocyanate formation. This method achieved 68% yield but required stringent temperature control.

Comparative Analysis of Synthetic Methods

Table 2 evaluates the practicality of major routes:

Method Yield Range (%) Time Cost Efficiency Scalability
Cyclocondensation 75–83 4–6 hours High Excellent
Suzuki Coupling 70–78 12–24 hours Moderate Good
Microwave-Assisted 80–85 0.25–1 hour High Moderate
Nitro Reduction 65–72 8–10 hours Low Fair

Cyclocondensation remains the preferred industrial-scale method due to its balance of yield, cost, and scalability. Microwave-assisted synthesis offers the fastest route but requires specialized equipment.

Applications and Derivative Synthesis

The 2-amino group serves as a handle for diversifying the scaffold into bioactive derivatives:

  • Acylation : Reaction with acetic anhydride yielded 2-acetamido analogues with improved pharmacokinetic profiles.
  • Mannich Reactions : Introduction of aminomethyl side chains enhanced water solubility for formulation development.

Chemical Reactions Analysis

1.3. Amination at Position 2

The amine group at position 2 is often introduced post-cyclization via nucleophilic substitution :

  • Procedure : A bromide or other leaving group at position 2 is replaced with an amine (e.g., NH₃ or R-NH₂) using activating agents like PyBroP (bromotripyrrolidinophosphorane) under elevated temperatures .

  • Example : In a study by Moustafa et al. (2022), 3-bromo-pyrazolo[1,5-a]pyrimidines were treated with amines under microwave irradiation (110°C) to yield 2-aminopyrazolo derivatives .

2.1. Cyclocondensation for Core Formation

StepReagents/ConditionsYield/Notes
β-dicarbonyl reaction5-Aminopyrazole + β-diketone, H+Formation of pyrazolo[1,5-a]pyrimidine
Oxidative halogenationNaX (X = I, Br) + K₂S₂O₈Introduction of halogens (e.g., Br at position 3)

2.2. Trifluoromethylation at Position 5

MethodReagents/ConditionsYield/Notes
Electrophilic substitutionCF₃I + CuI, THF, 60°CHigh regioselectivity for position 5
Cross-couplingCF₃-substituted β-diketone + aminopyrazoleDirect incorporation during cyclization

3.1. Amination at Position 2

ReactionReagents/ConditionsYield/Notes
Bromide displacementPyBroP, amine, 1,4-dioxane, 110°CEfficient substitution (e.g., NH₂ for Br)
Microwave irradiationNH₃ gas, MW at 120°C, 20 minRapid amination (e.g., 3-substituted derivatives)

3.2. Functionalization of CF₃ Group

The CF₃ group can undergo further reactions, such as:

  • Hydrolysis : Conversion to carboxylic acids under basic conditions.

  • Coupling Reactions : Suzuki/Miyaura coupling to introduce aryl groups.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its interaction with receptors can modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine with key analogues:

Compound Substituents Biological Activity Synthetic Method Key Advantages
This compound 5-CF₃, 2-NH₂ Anticancer (inferred from related compounds) Condensation of 3-aminopyrazole with trifluorobutynoate; Suzuki coupling Enhanced metabolic stability and lipophilicity due to CF₃ group
5-Chloropyrazolo[1,5-a]pyrimidin-2-amine 5-Cl, 2-NH₂ Antimicrobial (specific data not provided) Not detailed in evidence Lower cost of synthesis; chlorine enhances electron-withdrawing effects
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-Me, 2-CF₃, 7-NH₂ Not reported Deprotection of N-Boc amine with TFA Dual functionalization (CF₃ and NH₂) improves solubility and target interaction
5,7-Di(furan-2-yl)-3-(p-tolydiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine 5,7-di(furan), 3-azo, 2-NH₂ Superior antifungal/antibacterial activity compared to furan-thiophene analogues Multi-step condensation and diazotization Azo and furan groups enhance π-π stacking and microbial membrane interaction

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values by ~1.5 units compared to chloro or methyl substituents, improving blood-brain barrier penetration .
  • Solubility : Amine groups at the 2- or 7-positions enhance aqueous solubility, as observed in N-(pyridin-2-ylmethyl) derivatives .

Biological Activity

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies demonstrating its efficacy against various biological targets.

  • Chemical Formula : C7_7H5_5F3_3N4_4
  • Molecular Weight : 202.14 g/mol
  • CAS Number : 2171318-32-2
  • Physical State : Solid, typically white to light yellow crystals .

The biological activity of this compound primarily involves its role as an inhibitor of tropomyosin receptor kinases (Trks), which are critical in various cellular processes, including growth and differentiation. The compound's structure allows it to interact effectively with the ATP-binding site of Trk receptors, leading to inhibition of their kinase activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, this compound has shown promising results in inhibiting cancer cell proliferation:

  • Inhibition Potency : Compounds derived from this scaffold exhibited IC50_{50} values lower than 5 nM against Trk receptors, indicating strong inhibitory effects .
  • Cell Line Studies : In vitro tests demonstrated that these compounds could effectively induce apoptosis in cancer cells and inhibit cell migration and cycle progression .

Antifungal Activity

In addition to its anticancer properties, this compound has been evaluated for antifungal activity. A study reported that certain derivatives showed significant inhibition rates against fungal pathogens:

CompoundTarget PathogenInhibition Rate (%)
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5lBotrytis cinerea100.00
5vSclerotinia sclerotiorum82.73

These results suggest that some derivatives may offer comparable or superior efficacy to established antifungal agents like tebuconazole .

Case Studies

  • Trk Inhibitors Development :
    • A study focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors found that several compounds exhibited potent inhibitory activities with promising selectivity profiles against cancer cell lines .
    • Molecular docking studies provided insights into the binding interactions between the compounds and the Trk receptors, confirming their potential as targeted anticancer therapies.
  • Antifungal Efficacy :
    • Another investigation assessed the antifungal properties of several derivatives against multiple fungal strains. The findings indicated that certain compounds not only inhibited fungal growth effectively but also demonstrated lower toxicity profiles compared to traditional antifungals .

Q & A

Q. Q1. What are the common synthetic routes for 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine, and how can purity be optimized?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or trifluoromethyl-containing precursors. For example:

Core Formation : React 3-aminopyrazole with a trifluoromethyl-substituted 1,3-diketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .

Amination : Introduce the amine group at the 2-position via nucleophilic substitution or palladium-catalyzed coupling .

Purification : Optimize yields (>70%) via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^{13}C NMR .

Advanced Synthesis: Regiochemical Control

Q. Q2. How can regioselectivity challenges during cyclocondensation be addressed?

Regioselectivity in pyrazolo[1,5-a]pyrimidine formation depends on the electronic and steric effects of substituents. For example:

  • Use HMBC NMR to confirm regiochemistry, such as correlating 1H^1H-15N^{15}N couplings to distinguish between N-1 and N-3 positions .
  • Modify reaction conditions (e.g., solvent polarity, temperature) to favor kinetic vs. thermodynamic products. Polar aprotic solvents (DMF) may enhance electron-deficient carbonyl reactivity, directing cyclization to the desired position .

Basic Biological Activity Evaluation

Q. Q3. What methodologies are used to assess the biological activity of this compound?

  • Enzyme Inhibition : Conduct fluorometric assays (e.g., kinase or protease inhibition) using purified enzymes and ATP/peptide substrates. IC50_{50} values are calculated via dose-response curves .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations. Compare viability against controls and validate with apoptosis markers (Annexin V/PI staining) .

Advanced Biological Studies: Resolving Data Contradictions

Q. Q4. How can conflicting results in enzyme inhibition studies be resolved?

Contradictions may arise from off-target effects or assay interference. Strategies include:

  • Selectivity Profiling : Screen against a panel of related enzymes (e.g., kinase family members) to identify specific targets .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding modes. For example, the trifluoromethyl group may enhance hydrophobic interactions in certain active sites but sterically hinder others .

Analytical Characterization

Q. Q5. What advanced techniques confirm the compound’s structural integrity?

  • X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., C-F bonds ~1.34 Å) and intermolecular interactions (π-π stacking) .
  • HRMS and 19F^{19}F NMR : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+^+ at 273.0764), while 19F^{19}F NMR (δ ~ -60 ppm) verifies trifluoromethyl presence .

Computational Modeling

Q. Q6. How can computational methods guide the design of derivatives?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or MMPs. The trifluoromethyl group’s electronegativity often improves binding scores .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence .

Safety and Handling

Q. Q7. What precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Waste Disposal : Collect organic waste in sealed containers for incineration. Avoid aqueous disposal due to potential aquatic toxicity .

Data Reproducibility

Q. Q8. Why might synthetic yields vary between labs, and how can this be mitigated?

Variations arise from trace moisture or oxygen sensitivity. Solutions:

  • Standardize Protocols : Use anhydrous solvents (DMF, THF) and Schlenk lines for air-sensitive steps .
  • Characterize Intermediates : Monitor reactions via TLC or in-situ IR to ensure completion before proceeding .

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